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molecular formula C13H17NO2 B8429651 3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one

3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one

Cat. No. B8429651
M. Wt: 219.28 g/mol
InChI Key: UPDMVKWAWAVLCA-UHFFFAOYSA-N
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Patent
US07569570B2

Procedure details

3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one (4.14 g, 18.88 mmol) was dissolved in methanol (20 ml), followed by addition of 10% hydrous palladium carbon (1.04 g) and the mixture was stirred at room temperature for 2 hours under hydrogen atmosphere. Palladium carbon was filtered off, and then the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/methanol: 10/1) to give the title compound (1.55 g, 64%) as a colorless oily matter.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[CH2:14][CH2:13][N:12]([CH3:15])[C:11]1=[O:16])C1C=CC=CC=1>CO.[C].[Pd]>[OH:8][CH2:9][CH:10]1[CH2:14][CH2:13][N:12]([CH3:15])[C:11]1=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
4.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1C(N(CC1)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
1.04 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/methanol: 10/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1C(N(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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